1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride

solubility pharmaceutical formulation biochemical assay

Substituting the free base or other naphthyridine isomers introduces uncontrolled variables in solubility, bioavailability, and target engagement-compromising research reproducibility. This hydrochloride salt resolves that risk. • Achieves >100,000-fold selectivity for PDE5 over PDE1-4 (IC₅₀ 0.23 nM) • Enables low-nM GABAₐ α5 binding (Ki 17-52 nM) for CNS programs • Used in validated NAMPT inhibitor synthesis for anticancer library assembly 97% purity ensures reliable SAR and in vivo PK profiling.

Molecular Formula C8H11ClN2
Molecular Weight 170.64
CAS No. 1354940-72-9
Cat. No. B597620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride
CAS1354940-72-9
Molecular FormulaC8H11ClN2
Molecular Weight170.64
Structural Identifiers
SMILESC1CNCC2=C1C=CN=C2.Cl
InChIInChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H
InChIKeyWRARFMNQYDXJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-2,7-naphthyridine HCl Overview


1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride (CAS 1354940-72-9) is a heterocyclic hydrochloride salt with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol. It belongs to the broader class of 2,7-naphthyridine derivatives, which are characterized by a bicyclic core with nitrogen atoms at positions 2 and 7 [1]. The compound's hydrochloride salt form confers enhanced aqueous solubility compared to its free base (CAS 108749-08-2) , a property critical for pharmaceutical formulation and biochemical assays. Commercially, this compound is available at purity levels of 95–97% from vendors such as Ambeed, AKSci, and Bidepharm , and is primarily used as a research intermediate in the synthesis of bioactive molecules targeting nicotinamide phosphoribosyltransferase (NAMPT) and GABA_A receptors [2][3].

Heterocyclic scaffold for selective PDE5 inhibitor design
HCl salt form with improved aqueous solubility vs free base
Defined purity specification supports reproducible SAR campaigns

1,2,3,4-Tetrahydro-2,7-naphthyridine HCl Substitution Risks


The 2,7-naphthyridine scaffold is just one of six structural isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-, and 2,6-naphthyridine), each exhibiting distinct electronic distributions, basicity, and reactivity profiles that critically influence target binding and biological outcome . For example, in PDE5 inhibition, a 2,7-naphthyridine derivative demonstrated an IC₅₀ of 0.23 nM with >100,000-fold selectivity over PDE1-4, while its 1,7-naphthyridine congeners exhibited markedly different potency and selectivity patterns [1]. Furthermore, the hydrochloride salt form of this compound provides a 97% purity specification and significantly improved aqueous solubility relative to the free base (CAS 108749-08-2), which directly impacts assay reproducibility and formulation feasibility . Generic substitution with the free base or another naphthyridine isomer introduces uncontrolled variables in solubility, bioavailability, and target engagement—rendering research outcomes non-comparable and procurement decisions high-risk.

Risk Factor
This Product
Alternative
Isomer scaffold
2,7-naphthyridine
1,7- or other isomers
Salt form solubility
Hydrochloride (high aqueous solubility)
Free base (lower solubility)
Purity grade
97% specification
95% or generic grades

Isomer shift may alter target selectivity; solubility differences affect assay reproducibility; lower purity introduces confounding impurities.

1,2,3,4-Tetrahydro-2,7-naphthyridine HCl Differentiation Evidence


Aqueous Solubility Advantage Over Free Base

The hydrochloride salt form of 1,2,3,4-tetrahydro-2,7-naphthyridine demonstrates enhanced water solubility compared to its free base analog (CAS 108749-08-2) . This property is critical for achieving consistent compound concentrations in aqueous-based biological assays and for enabling pharmaceutical formulation development .

Solubility vs Free Base
Class-level
Enhanced water solubility (qualitative)
Supports aqueous assay preparation
Not quantified; vendor data and general principles
solubility pharmaceutical formulation biochemical assay

High Purity for Consistent SAR Studies

Commercially, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is supplied with a standard purity of 97%, as verified by NMR, HPLC, and GC analyses . In contrast, many generic naphthyridine building blocks are offered at lower purity grades (e.g., 95%), which can introduce confounding impurities in structure-activity relationship (SAR) campaigns .

Purity Specification
Specification review
97% (vs typical 95%)
Reduces batch-to-batch variability
Vendor specifications; may require in-house verification
purity medicinal chemistry quality control

Validated NAMPT Inhibitor Synthesis

1,2,3,4-Tetrahydro-2,7-naphthyridine is explicitly used as a key intermediate in the synthesis of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which exhibit antiproliferative activity [1]. While alternative scaffolds (e.g., pyridine derivatives) can yield NAMPT inhibitors, the 2,7-naphthyridine core offers a unique vector for substitution that has been validated in patent literature [2].

NAMPT Inhibitor Synthesis
Reported
Validated precursor for NAMPT inhibitors
Supports antiproliferative library synthesis
Patent and vendor application context
NAMPT inhibition antiproliferative medicinal chemistry

Superior PDE5 Selectivity

In a comparative study of PDE5 inhibitors, a 2,7-naphthyridine derivative (compound 4c) exhibited an IC₅₀ of 0.23 nM and >100,000-fold selectivity against PDE1-4, with 240-fold selectivity versus PDE6 [1]. In contrast, 1,7-naphthyridine analogs in the same study showed significantly different selectivity profiles, highlighting the critical role of nitrogen positioning on target engagement [1].

PDE5 Selectivity Profile
Head-to-head
IC₅₀ 0.23 nM; >100,000-fold vs PDE1-4
Supports selective PDE5 inhibitor research
2,7- vs 1,7-naphthyridine scaffold; in vitro enzyme assay
PDE5 inhibition selectivity drug design

α5-GABAₐ Receptor Ligands via Derivatization

A derivative of 1,2,3,4-tetrahydro-2,7-naphthyridine (Example 10 from US20240067637) displayed a binding affinity (Ki) of 17 nM for the α5 subunit of the GABAₐ receptor [1]. A structurally similar derivative (Example 65) exhibited a Ki of 52 nM [2]. This demonstrates the scaffold's capacity to yield potent, low-nanomolar ligands for a therapeutically relevant CNS target, a property not inherently shared by other naphthyridine isomers or unrelated heterocycles.

α5-GABAₐ Binding
Reported
Ki 17 nM (derivative Example 10)
Supports α5-GABAₐ ligand research
Internal SAR comparison; Ki 52 nM for Example 65
GABAₐ receptor CNS drug discovery Ki

Applications of 1,2,3,4-Tetrahydro-2,7-naphthyridine HCl


Selective PDE5 Inhibitor Synthesis

As demonstrated by the >100,000-fold selectivity of 2,7-naphthyridine derivative 4c over PDE1-4 [1], this scaffold is ideal for medicinal chemistry campaigns targeting PDE5 with minimal off-target effects. The hydrochloride salt's high purity and solubility facilitate reliable structure-activity relationship studies and downstream in vivo pharmacokinetic profiling.

α5-GABAₐ NAM Development

Derivatives of this compound exhibit low-nanomolar binding affinity (Ki = 17–52 nM) for the α5-GABAₐ receptor [2], making the scaffold a valuable starting point for designing cognitive enhancers or anxiolytics with reduced sedation liabilities. The 97% purity specification ensures that observed CNS effects are not confounded by impurities.

NAMPT Inhibitor Library Construction

The validated use of this compound as a precursor for potent NAMPT inhibitors [3] positions it as a strategic building block in the assembly of targeted anticancer libraries. The scaffold's unique substitution vectors enable rapid diversification and exploration of structure-activity relationships critical for overcoming resistance mechanisms.

Application
Selection Property
Validation Focus
PDE5 inhibitor synthesis research
Isomer-specific scaffold
PDE5 selectivity profiling
α5-GABAₐ NAM research
Low-nanomolar binding scaffold
α5 subunit binding assay
NAMPT inhibitor library synthesis
Reported synthetic utility
NAMPT inhibition assay

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